molecular formula C10H8BrFN2O2 B7905217 Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B7905217
M. Wt: 287.08 g/mol
InChI Key: ZMRDPGGVQOWCNX-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. It is commonly used in various fields of scientific research due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyridine derivative.

    Bromination: The pyridine derivative undergoes bromination using bromine or a brominating agent under controlled conditions.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating reagent such as diethylaminosulfur trifluoride.

    Cyclization: The fluorinated intermediate undergoes cyclization to form the imidazo[1,2-a]pyridine core.

    Esterification: Finally, the carboxylate group is introduced through esterification with ethanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization and Ring-Opening: The imidazo[1,2-a]pyridine core can participate in cyclization or ring-opening reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce oxides or reduced forms of the compound.

Scientific Research Applications

Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:

    Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate: This compound has a similar structure but with different positions of bromine and fluorine atoms.

    Ethyl 6-chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate: This compound has a chlorine atom instead of bromine, which can lead to different chemical properties and reactivity.

    Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate: This compound has both bromine and chlorine atoms, which can affect its chemical behavior and biological activity.

Properties

IUPAC Name

ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)8-5-14-4-6(12)3-7(11)9(14)13-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRDPGGVQOWCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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